3-Ethoxy-7-nitro-10H-phenothiazine
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Overview
Description
3-Ethoxy-7-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. It has the molecular formula C15H13N3O3S and contains both a nitro group and an ethoxy group. Phenothiazine derivatives are known for their diverse applications in pharmaceuticals, material sciences, and biochemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-nitro-10H-phenothiazine typically involves the nitration of 3-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position .
Industrial Production Methods
Industrial production methods for phenothiazine derivatives often involve multi-step synthesis processes. These methods may include bromination, nitration, and subsequent substitution reactions. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
3-Ethoxy-7-nitro-10H-phenothiazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antipsychotic and anti-inflammatory drugs.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenothiazine core can interact with biological macromolecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic drug.
Uniqueness
3-Ethoxy-7-nitro-10H-phenothiazine is unique due to the presence of both an ethoxy and a nitro group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
72701-20-3 |
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Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-ethoxy-7-nitro-10H-phenothiazine |
InChI |
InChI=1S/C14H12N2O3S/c1-2-19-10-4-6-12-14(8-10)20-13-7-9(16(17)18)3-5-11(13)15-12/h3-8,15H,2H2,1H3 |
InChI Key |
PEMOCSCIMDYMBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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